molecular formula C13H21ClN2O2 B13766760 o-(beta-Diethylamino)ethoxybenzamide hydrochloride CAS No. 63886-91-9

o-(beta-Diethylamino)ethoxybenzamide hydrochloride

Cat. No.: B13766760
CAS No.: 63886-91-9
M. Wt: 272.77 g/mol
InChI Key: ACVARMNPHWNVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-(beta-Diethylamino)ethoxybenzamide hydrochloride: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxybenzamide group linked to a diethylaminoethyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(beta-Diethylamino)ethoxybenzamide hydrochloride typically involves the reaction of 2-ethoxybenzoyl chloride with diethylaminoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

o-(beta-Diethylamino)ethoxybenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, o-(beta-Diethylamino)ethoxybenzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. It acts as a ligand in binding assays to investigate the activity of specific enzymes and receptors .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It is studied for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of o-(beta-Diethylamino)ethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

o-(beta-Diethylamino)ethoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it versatile for use in multiple fields, from organic synthesis to medicinal chemistry .

Properties

CAS No.

63886-91-9

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

2-(2-carbamoylphenoxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-12-8-6-5-7-11(12)13(14)16;/h5-8H,3-4,9-10H2,1-2H3,(H2,14,16);1H

InChI Key

ACVARMNPHWNVNQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC=CC=C1C(=O)N.[Cl-]

Origin of Product

United States

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